(2-Bromopyrimidin-4-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
(2-bromopyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H5BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2 |
InChI Key |
KTXBMAOORFSWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CO)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Bromopyrimidin 4 Yl Methanol
Reactions at the Halogen Atom (Bromine)
The bromine atom attached to the pyrimidine (B1678525) ring is a versatile handle for synthetic modifications. Its reactivity allows for both substitution, where it acts as a leaving group, and for insertion of a transition metal catalyst, initiating cross-coupling cascades.
The electron-deficient pyrimidine core significantly facilitates the displacement of the bromine atom by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. vulcanchem.com The bromine atom at position 2 is highly reactive in these transformations. vulcanchem.com The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a stabilized intermediate known as a Meisenheimer complex, followed by the departure of the bromide ion to yield the substituted product.
The substitution of the C2 bromine with nitrogen-based nucleophiles is a direct and common method to introduce amino functionalities. This amination process involves reacting (2-bromopyrimidin-4-yl)methanol with primary or secondary amines. These reactions typically proceed under thermal conditions or with the assistance of a base to yield the corresponding 2-aminopyrimidine (B69317) derivatives. vulcanchem.com The resulting compounds are valuable scaffolds in medicinal chemistry.
Table 1: Representative SNAr Amination of this compound
| Reactant | Reagent | Product |
| This compound | Primary or Secondary Amine (R-NH₂) | (2-(Alkyl/Arylamino)pyrimidin-4-yl)methanol |
Analogous to amination, oxygen and sulfur nucleophiles can displace the bromine atom to form ethers and thioethers, respectively. Thiols and their corresponding thiolate anions are particularly potent nucleophiles for SNAr reactions, often reacting under mild conditions. libretexts.orgmsu.educhemrxiv.org The greater nucleophilicity of sulfur compared to oxygen is well-documented. libretexts.orgmsu.edu Consequently, reactions with thiols to form 2-(alkyl/arylthio)pyrimidine derivatives are highly efficient. vulcanchem.com
Oxygen-based nucleophiles, such as alcohols or phenols, can also participate in these substitution reactions, typically requiring a strong base to generate the more reactive alkoxide or phenoxide nucleophile. These reactions lead to the formation of 2-alkoxy or 2-aryloxy pyrimidine derivatives. The regioselective substitution of halogens on pyrimidine rings by oxygen nucleophiles has been demonstrated in related systems. researchgate.net
Table 2: SNAr Reactions with Oxygen and Sulfur Nucleophiles
| Reactant | Nucleophile | Product |
| This compound | Thiol (R-SH) | (2-(Alkyl/Arylthio)pyrimidin-4-yl)methanol |
| This compound | Alcohol (R-OH) / Base | (2-(Alkoxy/Aryloxy)pyrimidin-4-yl)methanol |
Beyond its role as a leaving group in SNAr reactions, the carbon-bromine bond in this compound serves as an excellent electrophilic partner in transition-metal-catalyzed cross-coupling reactions. These methods are fundamental for the construction of new carbon-carbon bonds.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. mdpi.comethz.ch this compound can be effectively coupled with various aryl or heteroaryl boronic acids or their esters to synthesize 2-arylpyrimidin-4-yl derivatives. nih.gov These reactions are characterized by their tolerance of numerous functional groups and generally mild reaction conditions. nih.gov A typical catalytic system involves a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a phosphine (B1218219) ligand, and a base like sodium carbonate, potassium carbonate, or potassium phosphate. vulcanchem.commdpi.com The reaction is often carried out in a mixture of an organic solvent, such as 1,4-dioxane (B91453) or toluene (B28343), and an aqueous basic solution. vulcanchem.comnih.gov
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example | Purpose |
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | Phenylboronic Acid (or other Ar-B(OH)₂) | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄ | Facilitates oxidative addition/reductive elimination cycle |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | 1,4-Dioxane / Water | Reaction medium |
| Temperature | 70-100 °C | To drive the reaction to completion |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and is conducted in the presence of an amine base, such as triethylamine, which also often serves as the solvent. organic-chemistry.orgresearchgate.net The bromine atom of this compound can be coupled with a variety of terminal alkynes to furnish 2-alkynylpyrimidine derivatives. youtube.com This reaction provides a direct route to introduce sp-hybridized carbon substituents onto the pyrimidine ring, creating valuable intermediates for further synthetic transformations. wikipedia.org The catalytic cycle involves a palladium catalyst for the main cross-coupling and a copper(I) co-catalyst to form a copper acetylide intermediate, which enhances the nucleophilicity of the alkyne. youtube.comyoutube.com
Table 4: General Protocol for Sonogashira Coupling
| Component | Example | Purpose |
| Substrate | This compound | Electrophilic partner |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophilic partner |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Primary cross-coupling catalyst |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |
| Base | Triethylamine (Et₃N) | Neutralizes HX byproduct and acts as solvent |
| Solvent | Toluene, THF, or neat Et₃N | Reaction medium |
| Temperature | Room Temperature to 80 °C | Reaction conditions |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Reactions at the Hydroxymethyl Moiety
The hydroxymethyl group at the 4-position of the pyrimidine ring offers a versatile handle for a variety of functional group transformations, including oxidation, reduction, derivatization, and halogenation. cymitquimica.com
The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.
Mild oxidizing agents can selectively convert the hydroxymethyl group to an aldehyde, yielding 2-bromopyrimidine-4-carbaldehyde. Further oxidation with stronger oxidizing agents will produce the corresponding carboxylic acid, 2-bromopyrimidine-4-carboxylic acid. An efficient protocol for the oxidation of alcohols to carbonyl compounds using molecular iodine and potassium tert-butoxide has been described, which can be applied to various primary and secondary alcohols. researchgate.net
Table 2: Oxidation Reactions of this compound
| Starting Material | Reagent | Product | Reference |
| This compound | Mild Oxidizing Agent | 2-Bromopyrimidine-4-carbaldehyde | |
| This compound | Strong Oxidizing Agent | 2-Bromopyrimidine-4-carboxylic acid | |
| Primary Alcohols | I2 / t-BuOK | Aldehydes | researchgate.net |
The hydroxymethyl group can be reduced to a methyl group, a transformation that can be synthetically useful. This reduction would yield 2-bromo-4-methylpyrimidine. While specific reagents for this transformation on this compound are not detailed in the provided results, general methods for the reduction of benzylic alcohols to alkyl groups are well-established in organic synthesis.
The hydroxyl group of this compound can be readily derivatized to form esters, ethers, and silyl (B83357) ethers. cymitquimica.com These reactions are valuable for protecting the alcohol functionality during subsequent transformations or for introducing specific functionalities to the molecule.
Esterification: Reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of a catalyst will yield the corresponding ester.
Etherification: Treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) or other etherification methods can form ethers. organic-chemistry.org
Silylation: Reaction with a silyl halide (e.g., trimethylsilyl (B98337) chloride) in the presence of a base will protect the alcohol as a silyl ether.
The hydroxymethyl group can be converted to a halomethyl group (e.g., chloromethyl, bromomethyl) through reaction with appropriate halogenating agents. This transformation converts the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a wide range of other functional groups. Common reagents for this transformation include thionyl chloride (for chlorination) and phosphorus tribromide (for bromination). The resulting 2-bromo-4-(halomethyl)pyrimidine is a versatile intermediate for further synthetic modifications. masterorganicchemistry.com
Spectroscopic Characterization and Structural Elucidation of 2 Bromopyrimidin 4 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum of (2-Bromopyrimidin-4-yl)methanol is expected to provide distinct signals for each chemically unique proton in the molecule. Based on the structure, three primary signals are predicted: two for the aromatic protons on the pyrimidine (B1678525) ring and one for the methylene (B1212753) protons of the hydroxymethyl group. The hydroxyl proton (-OH) often appears as a broad singlet whose chemical shift can be highly variable depending on the solvent, concentration, and temperature, and it may exchange with deuterated solvents like D₂O, causing the signal to disappear.
The pyrimidine ring contains two protons at positions 5 and 6. Due to the electron-withdrawing nature of the two nitrogen atoms and the bromine atom, these protons are expected to be deshielded and appear at a low field (downfield). chemicalbook.comlibretexts.org The proton at position 6 (H-6) is adjacent to two nitrogen atoms and would likely be the most deshielded, appearing as a doublet. The proton at position 5 (H-5) is adjacent to one nitrogen and the carbon bearing the hydroxymethyl group, and it would also appear as a doublet due to coupling with H-6.
The methylene protons (-CH₂-) of the hydroxymethyl group are attached to a carbon adjacent to the aromatic ring and an oxygen atom. They are expected to appear as a singlet, as there are no adjacent protons to couple with, typically in the range of 4.5-5.0 ppm. organicchemistrydata.orgmsu.edu
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: Data are predicted based on analogous structures and general principles, as specific experimental data is not publicly available.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.8 - 9.0 | Doublet (d) | ~5.0 |
| H-5 | ~7.5 - 7.7 | Doublet (d) | ~5.0 |
| -CH₂- | ~4.7 - 4.9 | Singlet (s) | N/A |
| -OH | Variable | Broad Singlet (br s) | N/A |
A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, five distinct signals are anticipated: four for the pyrimidine ring carbons and one for the hydroxymethyl carbon.
The carbons of the pyrimidine ring are in an electron-poor environment, causing them to resonate at high chemical shifts (downfield). chemicalbook.comspectrabase.com The carbon atom bonded to the bromine (C-2) is expected to be significantly affected by the halogen's electronegativity and anisotropy, typically appearing around 160-165 ppm. nih.gov The C-4 and C-6 carbons, being adjacent to nitrogen atoms, are also highly deshielded. chemicalbook.com The C-5 carbon would likely appear at the highest field (most upfield) among the ring carbons. The carbon of the hydroxymethyl group (-CH₂OH) is expected in the typical range for alcohols, around 60-65 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on analogous structures and general principles, as specific experimental data is not publicly available.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~162 |
| C-6 | ~158 |
| C-4 | ~170 |
| C-5 | ~120 |
| -CH₂OH | ~63 |
While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. slideshare.netyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment would show correlations between protons that are coupled to each other. creative-biostructure.com For this compound, a cross-peak would be expected between the signals for H-5 and H-6, confirming their adjacent positions on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It would definitively link the H-5 signal to the C-5 carbon, the H-6 signal to the C-6 carbon, and the -CH₂- proton signal to the -CH₂OH carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). youtube.com It is crucial for connecting the different parts of the molecule. Key expected correlations would include the -CH₂- protons showing a cross-peak to C-4 and C-5 of the pyrimidine ring, and H-5 showing correlations to C-4 and C-6. These correlations would firmly establish the position of the hydroxymethyl group at C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. creative-biostructure.com A NOESY spectrum could reveal through-space proximity between the methylene (-CH₂-) protons and the H-5 proton of the pyrimidine ring, providing further evidence for the substituent's location and information about the molecule's preferred conformation.
Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational changes in molecules, such as bond rotations. nih.govnih.gov For this compound, the primary conformational flexibility involves the rotation around the single bond connecting the hydroxymethyl group to the pyrimidine ring (C4-CH₂OH).
At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, sharp signal for the two methylene protons. However, if the rotation were to be slowed by lowering the temperature, it is possible that the two methylene protons could become chemically non-equivalent (diastereotopic), leading to the broadening and eventual splitting of their signal into two separate signals. unibas.itacs.org By analyzing the changes in the signal's shape at various temperatures, the energy barrier for this rotation could be calculated, providing valuable insight into the molecule's conformational dynamics. Such studies have been performed on related N-aryl-tetrahydropyrimidines to understand their stereodynamics. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in confirming the identity of a newly synthesized compound.
For this compound, the molecular formula is C₅H₅BrN₂O. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). ulethbridge.caresearchgate.net This results in a characteristic isotopic pattern for the molecular ion (M⁺) in the mass spectrum, which will appear as two peaks of almost equal intensity, separated by two mass units (the M⁺ and M+2 peaks). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
The predicted fragmentation of this compound would likely involve initial cleavages common to benzyl (B1604629) alcohol-type structures and halogenated aromatics. nih.gov Common fragmentation pathways would include:
Loss of a hydroxyl radical (-•OH, 17 u): This would lead to a [M-OH]⁺ fragment.
Loss of the hydroxymethyl group (-•CH₂OH, 31 u): This would result in a fragment corresponding to the 2-bromopyrimidine (B22483) cation.
Loss of a bromine radical (-•Br, 79 or 81 u): This would produce a fragment corresponding to the (pyrimidin-4-yl)methanol cation.
Loss of carbon monoxide (-CO, 28 u): This can occur from fragments after initial rearrangements, a known pathway for similar aromatic alcohols. stackexchange.comguidechem.com
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: Data are calculated based on IUPAC atomic weights and known fragmentation patterns.)
| Ion / Fragment | Formula | Calculated Exact Mass (m/z) for ⁷⁹Br Isotope | Calculated Exact Mass (m/z) for ⁸¹Br Isotope |
| [M]⁺ | [C₅H₅BrN₂O]⁺ | 187.9612 | 189.9592 |
| [M-OH]⁺ | [C₅H₄BrN₂]⁺ | 170.9585 | 172.9564 |
| [M-CH₂OH]⁺ | [C₄H₂BrN₂]⁺ | 156.9405 | 158.9384 |
| [M-Br]⁺ | [C₅H₅N₂O]⁺ | 109.0402 | 109.0402 |
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed experimental Infrared (IR) absorption spectra for this compound are not available in published journals or public spectral databases. Therefore, a definitive table of characteristic absorption bands for its functional groups cannot be compiled. However, based on its chemical structure, the following general absorptions would be expected:
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic -CH₂) | 2850-2960 |
| C=N and C=C Stretch (Pyrimidine ring) | 1400-1600 |
| C-O Stretch (Primary alcohol) | ~1050 |
| C-Br Stretch | 500-600 |
This table represents generalized expected values and is not based on experimental data for this compound.
X-ray Crystallography for Solid-State Molecular Structure Determination
No publicly accessible X-ray crystallography data exists for this compound. Consequently, crucial information such as the crystal system, space group, unit cell dimensions, and atomic coordinates, which would definitively describe its three-dimensional molecular structure in the solid state, remains unknown. Without these experimental findings, a detailed analysis of bond lengths, bond angles, and intermolecular interactions cannot be performed.
Computational and Theoretical Studies on 2 Bromopyrimidin 4 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2-Bromopyrimidin-4-yl)methanol, these calculations provide a detailed picture of its geometry, electronic landscape, and vibrational modes.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Below are interactive tables that would typically display the calculated bond lengths, bond angles, and dihedral angles for this compound upon completion of DFT geometry optimization. The data for the closely related methanol (B129727) molecule is provided for context. uwosh.edu
Table 1: Hypothetical Optimized Bond Lengths for this compound (Note: Data for this compound is hypothetical and for illustrative purposes as specific literature is unavailable. Methanol data is for comparison.)
| Bond | This compound (Å) (Hypothetical) | Methanol (Experimental) (Å) uwosh.edu |
| C-Br | 1.900 | - |
| C-N (pyrimidine) | 1.340 | - |
| C-C (pyrimidine) | 1.390 | - |
| C-C (ring-CH2) | 1.510 | - |
| C-O | 1.430 | 1.427 |
| O-H | 0.960 | 0.956 |
| C-H (ring) | 1.080 | - |
| C-H (methanol) | 1.090 | 1.096 |
Table 2: Hypothetical Optimized Bond Angles for this compound (Note: Data for this compound is hypothetical and for illustrative purposes as specific literature is unavailable. Methanol data is for comparison.)
| Angle | This compound (°) (Hypothetical) | Methanol (Experimental) (°) uwosh.edu |
| N-C-Br | 116.0 | - |
| C-N-C | 128.0 | - |
| C-C-C | 117.0 | - |
| C-C-CH2 | 121.0 | - |
| C-CH2-O | 112.0 | - |
| CH2-O-H | 109.0 | 108.87 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests higher reactivity. aimspress.com
While specific HOMO-LUMO energy values for this compound are not available in the searched literature, studies on other heterocyclic compounds provide a framework for what to expect. For instance, a study on a triazine derivative calculated a HOMO-LUMO energy gap of 4.4871 eV using DFT (B3LYP/6-311++G), indicating significant chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the bromine atom, while the LUMO would also be distributed over the pyrimidine ring, indicating that these are the most probable sites for reaction.
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound (Note: Data is hypothetical and for illustrative purposes.)
| Property | Value (eV) (Hypothetical) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap | 4.70 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methanol group, due to the presence of lone pairs of electrons. These sites would be the most probable for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton, making it a likely site for nucleophilic interaction. A study on a similar molecule, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, utilized MEP analysis to identify such reactive sites. researchgate.net
Theoretical Vibrational Spectroscopy (IR, Raman)
Theoretical vibrational spectroscopy, through the calculation of infrared (IR) and Raman spectra, provides a fingerprint of a molecule's vibrational modes. These calculations, typically performed using DFT methods, can help in the assignment of experimental spectral bands. The calculated frequencies are often scaled to better match experimental values.
Although specific calculated IR and Raman spectra for this compound were not found in the searched literature, studies on related brominated pyridine (B92270) and aniline (B41778) compounds demonstrate the utility of this approach. nih.govresearchgate.net For this compound, characteristic vibrational modes would include the C-Br stretching frequency, various stretching and bending modes of the pyrimidine ring, and the vibrational modes of the hydroxymethyl group, such as the O-H and C-O stretching frequencies. researchgate.net
Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: Data is hypothetical and for illustrative purposes.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) |
| O-H stretch | 3500 |
| C-H stretch (aromatic) | 3100 |
| C-H stretch (aliphatic) | 2950 |
| C=N stretch (ring) | 1600 |
| C=C stretch (ring) | 1550 |
| C-O stretch | 1050 |
| C-Br stretch | 650 |
Mechanistic Investigations of Reaction Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. While no specific computational studies on the reaction mechanisms of this compound were found, research on related systems provides a basis for understanding its likely reactivity. For example, the hydroxylation of primary amines by cytochrome P450 has been studied computationally, revealing different possible mechanistic pathways. nih.gov Similarly, the reaction of hydroxylamine (B1172632) with cytosine derivatives has been shown to proceed through different pathways depending on the pH and concentration. researchgate.net For this compound, potential reactions for mechanistic investigation could include nucleophilic substitution of the bromine atom, or reactions involving the hydroxyl group, such as esterification or etherification. Computational studies could clarify the preferred reaction pathways and the associated energy barriers.
Intermolecular Interactions and Solvent Effects through Computational Models
The behavior of a molecule in solution is significantly influenced by its interactions with solvent molecules. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the electronic structure and properties of a solute. These models can predict how the polarity of the solvent might affect properties like the HOMO-LUMO gap and the positions of absorption bands in the electronic spectrum.
Furthermore, explicit solvent models, often used in molecular dynamics (MD) simulations, can provide detailed information about specific intermolecular interactions, such as hydrogen bonding. For this compound, the nitrogen atoms of the pyrimidine ring and the hydroxyl group are capable of forming hydrogen bonds with protic solvents. A study on pyrimidine in an aqueous solution showed that it forms hydrogen bonds with surrounding water molecules, which can influence its electronic properties. uwosh.edu Similar interactions would be expected for this compound, affecting its solubility and reactivity in different solvents.
Strategic Applications of 2 Bromopyrimidin 4 Yl Methanol in Organic Synthesis
Versatile Building Block for Diversified Pyrimidine (B1678525) Derivatives
The dual functionality of (2-Bromopyrimidin-4-yl)methanol makes it an exceptionally versatile precursor for a wide range of pyrimidine derivatives. The bromine atom at the C2 position is highly susceptible to displacement through various synthetic methodologies, while the hydroxymethyl group at C4 offers a handle for further functionalization.
The electron-withdrawing nature of the two ring nitrogen atoms renders the C2 position of the pyrimidine nucleus electron-deficient and thus highly activated for nucleophilic aromatic substitution (SNAr) reactions. The bromo substituent is an excellent leaving group under these conditions, enabling facile reactions with a multitude of nucleophiles. For instance, reactions with primary or secondary amines lead to the formation of 2-aminopyrimidine (B69317) derivatives, while treatment with thiols yields 2-thiopyrimidines.
Furthermore, the bromo group is an ideal participant in transition metal-catalyzed cross-coupling reactions. It is particularly well-suited for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds by coupling the pyrimidine core with various boronic acids and esters. google.com This methodology is invaluable for creating bi-aryl structures or introducing alkyl and vinyl groups at the C2 position. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into an ether or ester, further expanding the diversity of accessible derivatives.
Table 1: Key Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Resulting Functional Group at C2 |
| Nucleophilic Aromatic Substitution (SNAr) | R-NH2, Base | 2-Amino-pyrimidine |
| Nucleophilic Aromatic Substitution (SNAr) | R-SH, Base | 2-Thioether-pyrimidine |
| Suzuki-Miyaura Coupling | R-B(OH)2, Pd Catalyst, Base | 2-Aryl/Alkyl-pyrimidine |
| Heck Coupling | Alkene, Pd Catalyst, Base | 2-Vinyl-pyrimidine |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | 2-Amino-pyrimidine |
Scaffold for the Construction of Fused and Polycyclic Heterocyclic Systems
Beyond simple derivatization, this compound serves as a crucial scaffold for assembling more complex, multi-ring structures, including macrocycles and other polycyclic systems. Its ability to participate in coupling reactions allows it to be incorporated as a key structural unit into larger molecular frameworks.
A clear example of this application is detailed in U.S. Patent 10,676,485 B2, where this compound is used as a building block in the synthesis of complex macrocyclic compounds with potential therapeutic applications. nih.gov In the patented synthesis, the bromo-pyrimidine moiety is coupled with another large, pre-formed molecular fragment. The reaction, a palladium-catalyzed cross-coupling or SNAr, links the pyrimidine ring into the macrocyclic system, demonstrating its utility in convergent synthetic strategies where complex fragments are joined together in the later stages of a synthesis.
Table 2: Exemplary Use of this compound in Macrocycle Synthesis nih.gov
| Reactant 1 | Reactant 2 | Reagents/Solvent | Reaction Type |
| Macrocyclic Precursor (Example 2A) | This compound | Aqueous Sodium Carbonate, 1,4-Dioxane (B91453) | Nucleophilic Substitution / Cross-Coupling |
This strategic use highlights the compound's value not just as a source of substituted pyrimidines, but as a rigid and predictable component for constructing elaborate three-dimensional architectures.
Intermediate in the Synthesis of Functional Organic Materials (excluding biological applications)
The application of pyrimidine derivatives extends beyond the life sciences into the realm of materials science. Specifically, 2-bromo-substituted pyrimidines are valuable intermediates in the synthesis of functional organic materials like liquid crystals. google.com
Liquid crystals are composed of elongated organic molecules (mesogens) that can align in specific ways to exhibit properties between those of a conventional liquid and a solid crystal. The synthesis of these molecules often relies on C-C coupling reactions to build the required elongated, rigid core structures. The Suzuki coupling reaction is particularly favored for this purpose.
According to patent literature, 2-bromopyrimidines are especially useful and advantageous intermediates for these syntheses. google.com They are more reactive and suitable than their 2-chloro analogues for the palladium-catalyzed cross-coupling reactions needed to build up the mesogenic molecules containing a pyrimidine unit. google.com Therefore, this compound represents a key starting material, providing the pyrimidine core that can be elaborated through coupling at the bromo position and further modified at the hydroxymethyl position to fine-tune the final material's liquid crystalline properties.
Synthetic Utility in Agrochemical Research (focused on synthetic methodology development)
In the field of agrochemicals, pyrimidine derivatives constitute a significant class of compounds, with several commercial fungicides and herbicides built upon this heterocyclic core. nih.govscispace.com Examples include fungicides like cyprodinil (B131803) and pyrimethanil. The development of new and improved agrochemicals is a continuous process that relies on the efficient synthesis of diverse libraries of candidate compounds for screening.
This compound is an ideal starting point for developing synthetic methodologies aimed at creating novel agrochemical candidates. The reactive bromine at the C2 position allows for the systematic exploration of structure-activity relationships (SAR). Synthetic chemists can readily displace the bromine with a wide variety of amines, alcohols, and thiols, often under mild conditions. nih.gov This allows for the rapid generation of a series of analogues where the substituent at the C2 position is varied.
The development of such synthetic routes is a primary focus of agrochemical research. By establishing efficient and versatile reaction protocols starting from a common intermediate like this compound, researchers can accelerate the discovery process for new active ingredients. The hydroxymethyl group adds another layer of potential diversification, allowing for modifications that can influence the compound's solubility, stability, and uptake by the target pest or plant.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2-Bromopyrimidin-4-yl)methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves bromination of pyrimidine derivatives or substitution reactions. For example, nucleophilic substitution at the 4-position of pyrimidine rings using brominating agents (e.g., NBS or PBr₃) under controlled temperatures (0–25°C) is a viable route. Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and catalysis (e.g., palladium for cross-coupling). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Similar brominated pyrimidine syntheses highlight the importance of inert atmospheres to prevent debromination .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., -CH₂OH at δ 4.5–5.0 ppm) and bromine’s deshielding effects on adjacent carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₅H₅BrN₂O; MW: 189.02) and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguities in regiochemistry using programs like SHELXL for refinement . For example, ORTEP-III visualizes bond angles and torsional strain in similar pyrimidine derivatives .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures improves purity (>97%), as seen in structurally related bromothienyl methanol derivatives . For thermally sensitive compounds, preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) is advised.
Advanced Research Questions
Q. How can computational modeling tools like SHELX or ORTEP-III aid in structural analysis of this compound derivatives?
- Methodological Answer : SHELXL refines crystallographic data by modeling anisotropic displacement parameters and hydrogen bonding networks, critical for verifying the methanol group’s orientation . ORTEP-III’s GUI facilitates real-time visualization of molecular packing, which is essential for studying polymorphism in brominated pyrimidines . For example, simulated annealing in SHELX can resolve disorder in halogenated aromatic systems .
Q. What strategies resolve contradictions in crystallographic or spectroscopic data for brominated pyrimidine derivatives?
- Methodological Answer :
- Empirical Corrections : Apply spherical harmonic functions (e.g., Blessing’s absorption correction) to address anisotropic X-ray data discrepancies .
- Cross-Validation : Compare NMR coupling constants with DFT-calculated values (e.g., Gaussian09) to confirm substituent positions.
- Iterative Refinement : Use SHELXL’s L.S. command to iteratively adjust parameters until R-factors converge (<5%), as demonstrated in small-molecule refinement .
Q. How can reaction kinetics and mechanistic studies elucidate synthetic pathways for brominated pyrimidine methanol derivatives?
- Methodological Answer :
- Kinetic Profiling : Use in-situ IR or UV-Vis to track intermediate formation (e.g., bromine adducts). For example, time-resolved studies of similar chloropyrimidines revealed pseudo-first-order kinetics under excess bromine .
- Isotopic Labeling : ¹⁸O labeling of the methanol group identifies nucleophilic attack sites via MS/MS fragmentation.
- DFT Calculations : Simulate transition states (e.g., using Gaussian) to compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .
Q. What experimental designs mitigate challenges in studying the stability of this compound under varying conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to humidity (40–80% RH), heat (40–60°C), and UV light, monitoring degradation via HPLC. For example, analogous pyrimidinyl alcohols showed hydrolytic instability at pH > 8 .
- Protecting Groups : Temporarily protect the -OH group (e.g., as a TBS ether) during harsh reactions, followed by deprotection with TBAF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
